molecular formula C4H7N3O2 B12724810 6-amino-1H-pyrimidin-2-one;hydrate CAS No. 6020-40-2

6-amino-1H-pyrimidin-2-one;hydrate

Katalognummer: B12724810
CAS-Nummer: 6020-40-2
Molekulargewicht: 129.12 g/mol
InChI-Schlüssel: XQZAYGWDRJTKRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-1H-pyrimidin-2-one;hydrate is a heterocyclic compound with the molecular formula C4H7N3O2 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1H-pyrimidin-2-one;hydrate typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation and cyclization reactions. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-1H-pyrimidin-2-one;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions are common, where substituents on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

6-amino-1H-pyrimidin-2-one;hydrate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and nucleic acids.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate and its possible therapeutic effects.

    Industry: It is used in the production of various chemicals and materials, including dyes and polymers.

Wirkmechanismus

The mechanism of action of 6-amino-1H-pyrimidin-2-one;hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thus exhibiting anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-amino-1H-pyrimidin-2-one;hydrate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the presence of the amino group at position 6 and the keto group at position 2. This unique arrangement allows it to participate in specific chemical reactions and interact with biological targets in ways that other pyrimidine derivatives may not.

Eigenschaften

CAS-Nummer

6020-40-2

Molekularformel

C4H7N3O2

Molekulargewicht

129.12 g/mol

IUPAC-Name

6-amino-1H-pyrimidin-2-one;hydrate

InChI

InChI=1S/C4H5N3O.H2O/c5-3-1-2-6-4(8)7-3;/h1-2H,(H3,5,6,7,8);1H2

InChI-Schlüssel

XQZAYGWDRJTKRV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC(=O)N=C1)N.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.